molecular formula C9H12O3 B1627908 5-Isopropyl-2-methyl-3-furoic acid CAS No. 3132-67-0

5-Isopropyl-2-methyl-3-furoic acid

Cat. No.: B1627908
CAS No.: 3132-67-0
M. Wt: 168.19 g/mol
InChI Key: WQUFPWFQPKBPHQ-UHFFFAOYSA-N
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Description

5-Isopropyl-2-methyl-3-furoic acid: is an organic compound with the molecular formula C9H12O3 . It is a derivative of furoic acid, characterized by the presence of an isopropyl group at the 5-position and a methyl group at the 2-position of the furan ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Isopropyl-2-methyl-3-furoic acid typically involves the functionalization of a furan ring. One common method includes the alkylation of 2-methylfuran followed by carboxylation. The reaction conditions often require the use of strong bases and controlled temperatures to ensure selective substitution at the desired positions .

Industrial Production Methods: Industrial production of this compound may involve catalytic processes to enhance yield and efficiency. The use of metal catalysts, such as palladium or copper, can facilitate the alkylation and carboxylation steps, making the process more viable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 5-Isopropyl-2-methyl-3-furoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 5-Isopropyl-2-methyl-3-furoic acid is used as a building block in organic synthesis. Its unique structure allows for the creation of various derivatives that can be used in the development of new materials and catalysts .

Biology and Medicine: In biological research, this compound can be used to study the interactions of furan derivatives with biological systems.

Industry: Industrially, this compound is used in the production of polymers and resins. Its structural properties make it suitable for creating materials with specific mechanical and chemical characteristics .

Mechanism of Action

The mechanism of action of 5-Isopropyl-2-methyl-3-furoic acid involves its interaction with molecular targets through its functional groups. The carboxylic acid group can form hydrogen bonds, while the furan ring can participate in π-π interactions with aromatic systems. These interactions can influence the compound’s reactivity and binding affinity in various chemical and biological processes .

Comparison with Similar Compounds

Uniqueness: 5-Isopropyl-2-methyl-3-furoic acid is unique due to the presence of both the isopropyl and methyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and research studies .

Properties

IUPAC Name

2-methyl-5-propan-2-ylfuran-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3/c1-5(2)8-4-7(9(10)11)6(3)12-8/h4-5H,1-3H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQUFPWFQPKBPHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10613786
Record name 2-Methyl-5-(propan-2-yl)furan-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10613786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3132-67-0
Record name 2-Methyl-5-(propan-2-yl)furan-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10613786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-5-(propan-2-yl)furan-3-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Saponification of 0.5 g of the ester was accomplished by refluxing 4 hours in 10 ml of 25% aqueous sodium hydroxide. Acidification precipitated the crude acid, which was recrystallized from water-ethanol to give 5isopropyl-2-methyl-3-furoic acid as white needles, mp 88.5° C.
Name
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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